2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(2-methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(2)5-18-9-8(15(16)17)3-7(4-14-9)10(11,12)13/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVAGQJCYCDSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methylpropoxy)-3-amino-5-(trifluoromethyl)pyridine, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological receptors. Notably, it has been studied in relation to bombesin receptor subtypes, which are implicated in obesity and metabolic disorders. Research indicates that selective agonists targeting these receptors can modulate metabolic pathways, potentially offering new treatments for obesity-related conditions .
Case Study : A study highlighted the role of bombesin receptor subtype 3 (BRS-3) in metabolic regulation. Compounds similar to 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine were shown to affect feeding efficiency and glucose metabolism in mice models, suggesting a pathway for therapeutic intervention .
Agrochemicals
Pyridine derivatives are widely used in the development of agrochemicals, including herbicides and insecticides. The trifluoromethyl group enhances the lipophilicity of compounds, improving their bioavailability and effectiveness in agricultural applications.
Data Table : Comparison of Pyridine Derivatives in Agrochemical Applications
| Compound Name | Application Type | Efficacy Rating | Reference |
|---|---|---|---|
| Compound A | Herbicide | High | |
| Compound B | Insecticide | Moderate | |
| This compound | Potential Herbicide | Under Investigation |
Material Science
Research has also explored the use of this compound in material science, particularly in the synthesis of functionalized polymers and nanomaterials. The incorporation of trifluoromethyl groups can impart desirable properties such as increased thermal stability and chemical resistance.
Case Study : Recent studies demonstrated the synthesis of nanocomposites using pyridine derivatives that include this compound as a precursor. These materials exhibited enhanced mechanical properties suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their substituent variations:
Impact of Substituents on Properties and Reactivity
- Electron-Withdrawing Groups (NO₂, CF₃): Enhance electrophilic character, facilitating nucleophilic aromatic substitution (e.g., synthesis of 2-benzylthio derivatives ). Improve thermal stability, as seen in the high melting point (189–190°C) of 2-hydroxy-3-nitro-5-CF₃ pyridine .
Alkoxy vs. Thioether Groups :
Halogen Substitution :
- Bromo or chloro groups (e.g., 5-Bromo-2-methoxy-3-CF₃ pyridine) improve herbicidal activity but may increase toxicity compared to fluoro analogs .
Biological Activity
2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a nitro group. These functional groups are known to influence biological activity, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12F3N2O3
- Molecular Weight : 288.22 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, while the nitro group may undergo bioreduction, contributing to its biological effects.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain cell lines. Additionally, the trifluoromethyl group may enhance metabolic stability and binding affinity to target proteins or enzymes.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Candida albicans. The MIC values for these compounds often fall in the range of 4.88 µg/mL to 50 µg/mL, indicating potent antimicrobial activity .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against several human cancer cell lines. The compound has been tested against cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Preliminary results suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related trifluoromethylpyridines revealed that certain derivatives had MIC values significantly lower than those of traditional antibiotics. This study focused on the inhibition of Bacillus mycoides and E. coli, demonstrating that modifications in the pyridine structure can lead to enhanced antibacterial activity .
Case Study 2: Anticancer Screening
In a screening assay for anticancer activity, compounds similar to this compound were evaluated against multiple cancer cell lines. Results indicated that some derivatives achieved IC50 values better than Doxorubicin across different cell lines, suggesting a promising avenue for further drug development .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:
- Step 1 : Introducing the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions under palladium catalysis.
- Step 2 : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 3 : Alkylation with 2-methylpropoxy groups via nucleophilic substitution (e.g., using 2-methylpropyl bromide and a base like K₂CO₃ in DMF).
- Optimization : Reaction yields can be improved by adjusting solvent polarity, temperature, and catalyst loading. For example, anhydrous conditions and inert atmospheres enhance trifluoromethylation efficiency .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm substituent positions and bond lengths (e.g., C–O and C–CF₃ distances). Average C–C bond deviations <0.004 Å ensure structural accuracy .
- NMR Spectroscopy : Use ¹⁹F NMR to verify trifluoromethyl integrity (δ ~ -60 ppm) and ¹H NMR to confirm 2-methylpropoxy protons (δ 1.0–1.2 ppm for CH(CH₃)₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 309.08).
- HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography with UV detection at 254 nm.
Q. What are the key reactivity patterns of the nitro and trifluoromethyl groups in this compound under various conditions?
- Methodological Answer :
- Nitro Group :
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling downstream functionalization (e.g., amide coupling).
- Electrophilic Substitution : Nitro groups deactivate the pyridine ring but can undergo displacement in the presence of strong nucleophiles (e.g., SNAr with thiols).
- Trifluoromethyl Group :
- Stability : Resists hydrolysis under acidic/basic conditions but can undergo radical-mediated C–CF₃ bond cleavage under UV light.
- Electronic Effects : Strong electron-withdrawing nature directs electrophilic attacks to meta/para positions relative to CF₃ .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its potential application in electronic materials?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations reveal HOMO-LUMO gaps (~3.5 eV) and charge distribution. The nitro and trifluoromethyl groups synergistically lower LUMO energy, enhancing electron-accepting capacity for OLEDs or charge-transport materials.
- Experimental Validation : UV-Vis spectroscopy (λₐᵦₛ ~300 nm) and cyclic voltammetry (reduction peaks at -1.2 V vs. Ag/Ag⁺) correlate with computational predictions .
Q. What methodological approaches are recommended for analyzing the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KD) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular Dynamics (MD) Simulations : Model docking poses to predict binding modes, leveraging the compound’s nitro group as a hydrogen-bond acceptor .
Q. How can the solubility and crystallinity of this compound be modulated for optimal performance in solid-state applications?
- Methodological Answer :
- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) via solvent evaporation to alter crystal packing. The 2-methylpropoxy group enhances hydrophobic interactions, while nitro groups enable π-stacking .
- Solvent Engineering : Use polar aprotic solvents (e.g., DMSO) to improve solubility. Crystallinity is optimized via slow cooling in ethanol/water mixtures.
Q. What advanced spectroscopic techniques are suitable for studying the dynamic behavior of this compound in solution?
- Methodological Answer :
- 2D NOESY NMR : Probe spatial proximity between 2-methylpropoxy and pyridine protons to confirm conformational stability.
- Time-Resolved Fluorescence : Monitor nitro group photostability under UV irradiation (e.g., τ₁/₂ >24 h in DMSO).
- EPR Spectroscopy : Detect radical intermediates during nitro reduction or CF₃ bond cleavage .
Q. How can this compound be utilized as a matrix in MALDI imaging, and what are the critical parameters for its optimization?
- Methodological Answer :
- Matrix Design : The nitro group enhances UV absorption (λ ~337 nm), while the trifluoromethyl group reduces background noise.
- Optimization :
- Crystallinity : Fine-tune matrix:analyte ratios (1:500–1:1000) to achieve µm-scale crystals for high spatial resolution.
- Ionization Efficiency : Pre-spot with α-cyano-4-hydroxycinnamic acid (CHCA) to boost metabolite detection (e.g., 185 metabolites in liver tissue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
